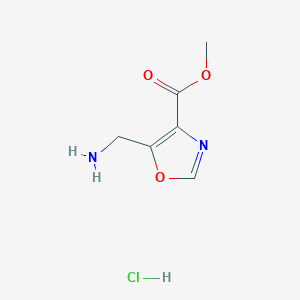

Methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride

Description

Methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride is a heterocyclic compound that contains an oxazole ring

Properties

IUPAC Name |

methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3.ClH/c1-10-6(9)5-4(2-7)11-3-8-5;/h3H,2,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHJLTWDXWXQSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=N1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the aminomethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of an α-haloketone with an amidine can yield the oxazole ring, which can then be further functionalized .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the aminomethyl group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride is being investigated for its potential as a pharmaceutical intermediate. Its unique structure allows for the synthesis of novel drug candidates targeting various diseases. Research indicates that compounds with oxazole structures often exhibit biological activity, including antimicrobial and anticancer properties .

2. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound. For instance, in vitro tests revealed that it effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) of the compound were comparable to established antibiotics .

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal reported significant antibacterial activity against multiple bacterial strains. The compound exhibited MIC values that positioned it as a viable candidate for further development as an antimicrobial agent .

3. Anticancer Potential

Research has also focused on the anticancer effects of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle regulation and apoptosis-related proteins .

Case Study: Cytotoxicity Assays

In cytotoxicity assays conducted on various cancer cell lines, the compound showed selective toxicity towards malignant cells while sparing normal cells, indicating a favorable therapeutic index .

4. Neuroprotective Effects

Some studies suggest that this compound may offer neuroprotective benefits. Its ability to modulate neurotransmitter systems positions it as a potential candidate for treating neurodegenerative disorders .

Case Study: Neuroprotective Research

A recent investigation into related oxazole derivatives indicated that these compounds could reduce neuronal death in models of oxidative stress-induced damage, highlighting their potential therapeutic applications in neuroprotection .

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate: The non-hydrochloride form of the compound.

5-(Aminomethyl)-1,3-oxazole-4-carboxylic acid: A related compound with a carboxylic acid group instead of a methyl ester.

1,3-Oxazole-4-carboxylate derivatives: Various derivatives with different substituents on the oxazole ring.

Uniqueness

Methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

Methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature regarding its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an oxazole ring, which is known for its diverse biological activities. The compound's structure allows it to interact with various biological molecules, potentially influencing their function through hydrogen bonding and electrostatic interactions.

Antimicrobial Properties

Research indicates that compounds containing the oxazole moiety exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of oxazole can inhibit the growth of various bacterial and fungal strains.

| Compound | MIC (µg/ml) against Candida spp. |

|---|---|

| Methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate | 1.6 - 3.2 |

| Reference Drug (e.g., Amphotericin B) | 0.8 - 1.6 |

The minimum inhibitory concentration (MIC) values suggest that methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate demonstrates comparable efficacy against Candida species when benchmarked against established antifungal agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 10.0 |

These findings indicate that this compound may serve as a lead compound for further development in cancer therapeutics .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It has been suggested that the compound can act on various receptors, potentially altering their activity and downstream signaling cascades .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A comprehensive evaluation demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics in specific assays .

- Anticancer Research : In vitro studies indicated that treatment with methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate led to a marked reduction in tumor cell viability across multiple cancer types. The study also noted a synergistic effect when combined with standard chemotherapeutic agents .

Q & A

Q. What are the established synthetic routes for Methyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride?

The compound can be synthesized via condensation reactions or cyclization strategies. For example, oxazole derivatives are often prepared using the Bischler-Napieralski reaction, which involves cyclodehydration of amides or esters under acidic conditions . A typical approach might involve reacting a pre-functionalized oxazole precursor with methylamine derivatives, followed by hydrochlorination to form the hydrochloride salt. Key steps include monitoring reaction progress via TLC and isolating intermediates through recrystallization or column chromatography.

Q. What analytical techniques are critical for structural confirmation and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the oxazole core and aminomethyl substituent. Mass spectrometry (HRMS) validates the molecular ion peak and fragmentation patterns, with experimental values compared to theoretical calculations (e.g., C₇H₁₁ClN₂O₃ requires mlz 206.04 for [M+H]⁺) . Purity is assessed via HPLC (≥95% by area normalization) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What are the recommended storage conditions and stability considerations?

The compound should be stored in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the ester group or degradation of the hydrochloride salt. Stability studies on analogous oxazole derivatives suggest susceptibility to moisture and light, necessitating desiccants and amber glassware .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce byproduct formation during synthesis?

Byproduct mitigation involves controlling temperature, solvent polarity, and stoichiometry. For instance, heating at 80°C in polar aprotic solvents (e.g., DMF) with excess benzyl chloride minimizes incomplete cyclization, as observed in ionic liquid syntheses . Kinetic studies using in-situ FTIR or Raman spectroscopy can identify intermediate phases requiring quenching or pH adjustment .

Q. What strategies resolve discrepancies in purity data between HPLC and elemental analysis?

Conflicting data may arise from hygroscopicity or residual solvents. Drying samples under high vacuum (0.1 mmHg, 24 h) and employing Karl Fischer titration for moisture quantification can reconcile differences. Cross-validation with LC-MS detects low-abundance impurities (e.g., trifluoroacetic acid adducts) not resolved by HPLC .

Q. How can computational modeling predict reactivity in derivatization reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying nucleophilic sites (e.g., the aminomethyl group) for electrophilic substitution. Molecular docking studies further predict binding affinities for biological targets, guiding functionalization strategies .

Q. What methodologies assess the compound’s stability under biological assay conditions?

Accelerated stability testing in PBS (pH 7.4, 37°C) over 48 h, monitored via UV-Vis spectroscopy (λ = 270 nm for oxazole absorbance), quantifies degradation kinetics. Mass balance analysis ensures decomposition products (e.g., free carboxylic acid) are accounted for .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.